molecular formula C7H9ClN2 B1429554 3-Chloro-N,N-dimethylpyridin-2-amine CAS No. 1060801-41-3

3-Chloro-N,N-dimethylpyridin-2-amine

Cat. No. B1429554
CAS RN: 1060801-41-3
M. Wt: 156.61 g/mol
InChI Key: SZXYDWPYZUCOSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-N,N-dimethylpyridin-2-amine, also known as 3-chloro-2-dimethylaminopyridine (3-Cl-DMAP), is an organic compound with a wide range of applications in the fields of medicinal chemistry and chemical biology. It is a white powder that is soluble in water and organic solvents. 3-Cl-DMAP has a molecular formula of C6H10ClN and a molecular weight of 137.59 g/mol. It is a versatile and efficient reagent that is widely used in a variety of organic synthesis reactions.

Scientific Research Applications

  • Synthesis of Pyridine Derivatives : A study by Samadi et al. (2011) demonstrated a microwave-assisted synthesis of 2-(N,N-dimethyl)amine- and 2-aminopyridine derivatives using 2-chloro substituted pyridines and amide solvents, highlighting an efficient method for producing these compounds (Samadi et al., 2011).

  • Cationic Polymerization : Higashimura et al. (1989) explored the living cationic polymerization of vinyl monomers using organoaluminum halides and various pyridine derivatives. This research highlights the role of pyridine structures in polymerization processes (Higashimura et al., 1989).

  • Amination Reactions : Research by Brown and Lyall (1964) investigated the amination of chloropyrimidines with n-alkylamines, contributing to the understanding of amination reactions involving pyridine derivatives (Brown & Lyall, 1964).

  • Infrared Spectra and Molecular Orbital Studies : A study by Awad and Habeeb (1996) focused on infrared spectra from complexes of 2-chloro-4-nitrobenzoic acid and amines, including pyridine derivatives. This research contributes to the understanding of molecular interactions and bonding (Awad & Habeeb, 1996).

  • Synthesis of N-oxidines : Research by Z. Ping (2003) reported the oxidation of pyridine and its derivatives, including 2,6-dimethylpyridine, to their N-oxides. This process demonstrates the chemical versatility of pyridine derivatives (Ping, 2003).

  • N,N-dimethylation of Amines and Nitro Compounds : Zhang et al. (2015) utilized TiO2 supported nano-Pd catalysts for N,N-dimethylation of different amines and nitro compounds, including the synthesis of 4-chloro-N,N-dimethylaniline (Zhang et al., 2015).

Safety and Hazards

The safety data sheet for a similar compound, 5-Chloro-2-(N,N-dimethylamino)-3-fluoropyridine, provides some information on safety and hazards . It suggests that the compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation and may cause respiratory irritation .

properties

IUPAC Name

3-chloro-N,N-dimethylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c1-10(2)7-6(8)4-3-5-9-7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZXYDWPYZUCOSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701284468
Record name 2-Pyridinamine, 3-chloro-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701284468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-N,N-dimethylpyridin-2-amine

CAS RN

1060801-41-3
Record name 2-Pyridinamine, 3-chloro-N,N-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060801-41-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinamine, 3-chloro-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701284468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-Chloro-N,N-dimethylpyridin-2-amine
Reactant of Route 2
Reactant of Route 2
3-Chloro-N,N-dimethylpyridin-2-amine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-Chloro-N,N-dimethylpyridin-2-amine
Reactant of Route 4
Reactant of Route 4
3-Chloro-N,N-dimethylpyridin-2-amine
Reactant of Route 5
Reactant of Route 5
3-Chloro-N,N-dimethylpyridin-2-amine
Reactant of Route 6
Reactant of Route 6
3-Chloro-N,N-dimethylpyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.